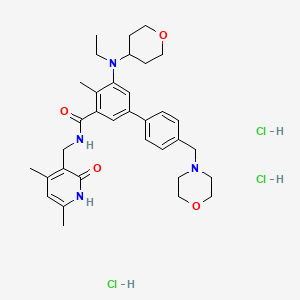
Tazemetostat trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tazemetostat trihydrochloride is a small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound is primarily used in the treatment of various cancers, including epithelioid sarcoma and follicular lymphoma. It received accelerated approval from the United States Food and Drug Administration in January 2020 for the treatment of adults and adolescents aged 16 years and older with locally advanced or metastatic epithelioid sarcoma .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tazemetostat trihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups necessary for its activity as an EZH2 inhibitor. The final step involves the conversion of the free base to the trihydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: Tazemetostat trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, which may be necessary for certain synthetic steps.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
科学研究应用
Tazemetostat trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in various biological processes.
Biology: Used to investigate the epigenetic regulation of gene expression and its impact on cell differentiation and proliferation.
Medicine: Used in clinical trials to evaluate its efficacy in treating various cancers, including lymphomas and sarcomas.
Industry: Used in the development of new therapeutic agents targeting epigenetic regulators.
作用机制
Tazemetostat trihydrochloride exerts its effects by inhibiting the activity of EZH2, a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), a modification associated with gene silencing. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of silenced genes and the inhibition of cancer cell proliferation .
相似化合物的比较
GSK126: Another EZH2 inhibitor with a similar mechanism of action.
EPZ-6438: A structurally related compound that also targets EZH2.
CPI-1205: An EZH2 inhibitor currently in clinical development.
Uniqueness: Tazemetostat trihydrochloride is unique in its ability to selectively inhibit EZH2 with high potency and specificity. It has demonstrated significant antitumor activity in preclinical and clinical studies, making it a promising therapeutic agent for the treatment of various cancers .
属性
CAS 编号 |
1403255-00-4 |
|---|---|
分子式 |
C34H45ClN4O4 |
分子量 |
609.2 g/mol |
IUPAC 名称 |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H |
InChI 键 |
CJPMOJLLSLWWHI-UHFFFAOYSA-N |
SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl |
规范 SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



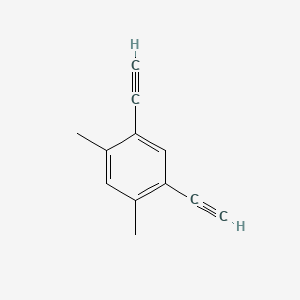
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)
![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)
![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)
![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)
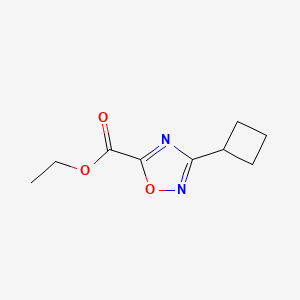
![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)
![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)
![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)
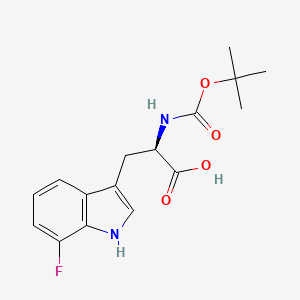
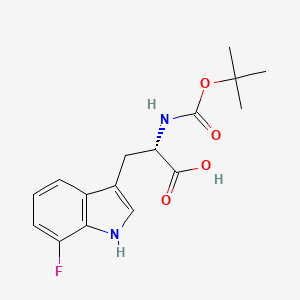
![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)
